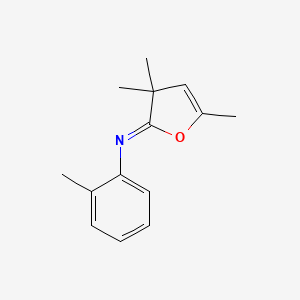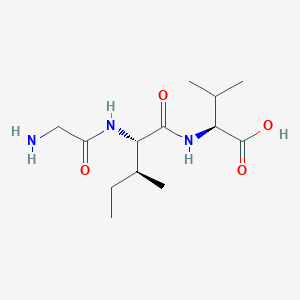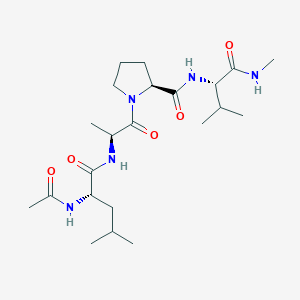
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled on a solid resin support, which simplifies purification and allows for automation. The resin-bound peptide is subjected to repeated cycles of deprotection and coupling until the desired sequence is obtained. The final peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Yields individual amino acids.
Oxidation: Forms disulfide-linked peptides if cysteine residues are present.
Reduction: Breaks disulfide bonds to yield free thiol groups.
Applications De Recherche Scientifique
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-leucine: A related compound with similar acetylation but different amino acid sequence.
N-Acetyl-L-alanine: Another acetylated amino acid with distinct properties.
N-Acetyl-L-proline: Shares the acetyl group but has different biological activity.
Uniqueness
N-Acetyl-L-leucyl-L-alanyl-L-prolyl-N-methyl-L-valinamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and modulate biological pathways sets it apart from other acetylated peptides .
Propriétés
Numéro CAS |
87117-82-6 |
|---|---|
Formule moléculaire |
C22H39N5O5 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoyl]-N-[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H39N5O5/c1-12(2)11-16(25-15(6)28)19(29)24-14(5)22(32)27-10-8-9-17(27)20(30)26-18(13(3)4)21(31)23-7/h12-14,16-18H,8-11H2,1-7H3,(H,23,31)(H,24,29)(H,25,28)(H,26,30)/t14-,16-,17-,18-/m0/s1 |
Clé InChI |
MXKCKZUNFDFCBX-DKIMLUQUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC)NC(=O)[C@H](CC(C)C)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)
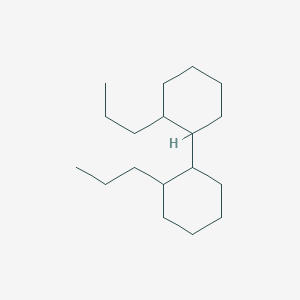
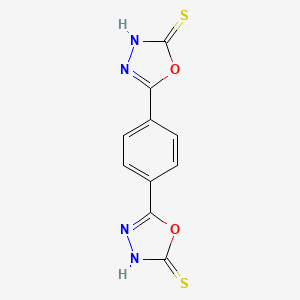
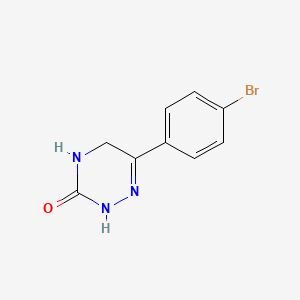

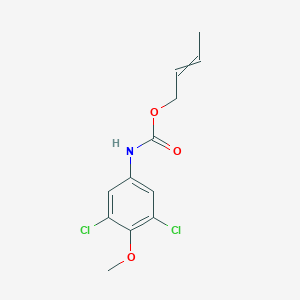
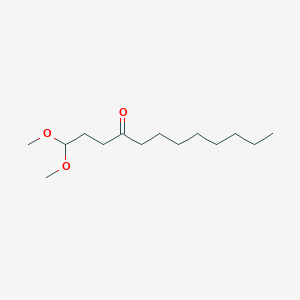
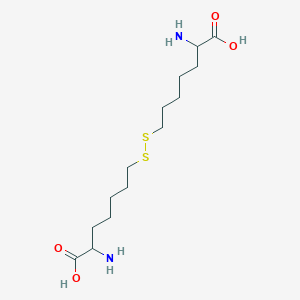
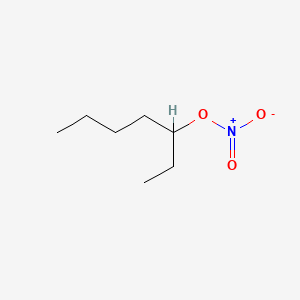
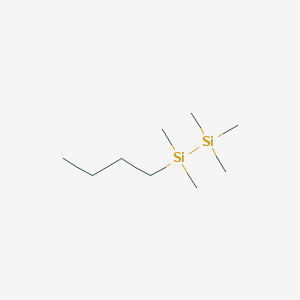
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)

